1-Benzoyl-2-thiobiuret

Overview

Description

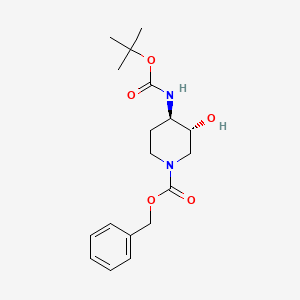

1-Benzoyl-2-thiobiuret is a compound characterized by the presence of both benzoyl and thiobiuret groups. The molecule is stabilized by an intramolecular N—H⋯O hydrogen bond, which contributes to its structural conformation. The benzoyl and thiobiuret groups are nearly coplanar, with a dihedral angle of 8.48°, indicating a significant degree of planarity within the molecule .

Synthesis Analysis

The synthesis of 1-Benzoyl-2-thiobiuret is not detailed in the provided papers. However, similar thiourea derivatives are typically synthesized through the reaction of isothiocyanates with amines or by the treatment of amines with carbon disulfide in the presence of suitable reagents. For instance, 1-Benzoyl-3-(o-chlorophenyl)thiourea was synthesized using benzoyl chloride, ammonium thiocyanate, and o-chloroaniline with PEG-400 as a catalyst . These methods could potentially be adapted for the synthesis of 1-Benzoyl-2-thiobiuret.

Molecular Structure Analysis

The molecular structure of 1-Benzoyl-2-thiobiuret is characterized by cisoid and transoid conformations around the sulfur atom. The near coplanarity of the benzoyl and thiobiuret groups suggests a conjugated system that may influence the electronic properties of the molecule. The intramolecular N—H⋯O hydrogen bond plays a crucial role in maintaining the molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of 1-Benzoyl-2-thiobiuret is not explicitly discussed in the provided papers. However, thiourea derivatives are known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions. They are also involved in hydrogen-bond formation, which can lead to self-organization in the solid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzoyl-2-thiobiuret include its ability to form hydrogen bonds, which can lead to the formation of sheets in the crystal lattice parallel to the bc plane. These hydrogen bonds are likely to affect the solubility and melting point of the compound. The planar structure of the molecule may also influence its optical properties, although these are not detailed in the provided papers .

Scientific Research Applications

Synthesis and Chemical Reactivity

1-Benzoyl-2-thiobiuret has been studied for its synthetic potential and chemical reactivity. Research has shown that it can be synthesized through the addition of urea to aroyl isothiocyanates. This process also allows the conversion of 1-benzoyl-2-thiobiuret into various chemical structures such as monothiobiuret, 4-thioxo-1,3,5-triazin-2-ones, and 1,2,4-thiadiazol-3-ones, depending on the treatment conditions and reagents used (Basyouni & El-Khamry, 1979).

Structural Studies and Characterization

1-Benzoyl-2-thiobiuret derivatives have been the subject of various structural studies. These studies often involve synthesizing derivatives of 1-Benzoyl-2-thiobiuret and characterizing them using techniques such as IR, NMR, and mass analyses. Such research is vital for understanding the physical and chemical properties of these compounds, which can have implications in fields like material science and medicinal chemistry (Mopari & Korpe, 2022).

Applications in Biological and Medicinal Chemistry

The derivatives of 1-Benzoyl-2-thiobiuret are significant in medicinal chemistry due to their pharmacological activities. Studies have shown that these compounds exhibit antibacterial and antifungal activities, which highlights their potential in the development of new pharmaceuticals (Ruswanto et al., 2015).

Antifungal and Yeast Activity

Research on thiourea derivatives, including those of 1-Benzoyl-2-thiobiuret, has revealed their effectiveness against fungi and yeast. This includes their action against specific species like Penicillium digitatum and Saccharomyces cerevisiae, suggesting their use in agricultural and food industries as well as in medicinal applications (del Campo et al., 2004).

Theoretical and Experimental Investigations

Theoretical and experimental investigations on thiourea derivatives, including 1-Benzoyl-2-thiobiuret, have been conducted to understand their chemical behavior, electronic properties, and potential applications in various fields. This includes studies on their molecular structures, charge density distribution, and potential for electrophilic and nucleophilic reactions, as well as their NLO (Non-Linear Optical) properties (Raza et al., 2022).

Crystallography and Molecular Structure

Crystallographic studies have been significant in understanding the molecular structure of 1-Benzoyl-2-thiobiuret derivatives. These studies provide detailed insights into the arrangement of atoms and molecules, which is essential for applications in materials science and drug design (Kang, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 1-Benzoyl-2-thiobiuret are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

It’s worth noting that benzoyl-coa, a central aromatic intermediate, is involved in the anaerobic metabolism of aromatic compounds . Whether 1-Benzoyl-2-thiobiuret interacts with this or other pathways requires further investigation.

Result of Action

The molecular and cellular effects of 1-Benzoyl-2-thiobiuret’s action are currently unknown. It is known that this compound is an intermediate for the formation of the thiobiuret, which is a good starting material to make 5-amino-2H-1,2,4-thiadizolin-3-one via oxidative ring-closure reaction . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other ions can affect the compound’s activity. For instance, a study on a chemically modified metal–organic framework densely decorated by 2-imino-4-thiobiuret functional groups showed high adsorption affinity toward mercury (II) ions . .

properties

IUPAC Name |

N-(carbamoylcarbamothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-8(14)12-9(15)11-7(13)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWNNLCHQSTQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955834 | |

| Record name | N-[{[Hydroxy(imino)methyl]imino}(sulfanyl)methyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34277-78-6, 41835-24-9 | |

| Record name | NSC142465 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[{[Hydroxy(imino)methyl]imino}(sulfanyl)methyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-2-THIOBIURET | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022033.png)

![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B3022043.png)